molecular formula C16H13NO2 B14626781 Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]- CAS No. 59198-04-8

Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-

Cat. No.: B14626781
CAS No.: 59198-04-8
M. Wt: 251.28 g/mol
InChI Key: TZLFQYKSJWMBLA-UHFFFAOYSA-N
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Description

Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]- (hereafter referred to as Compound 3), is a benzoxazole derivative featuring a 4-methoxyphenyl-substituted ethenyl group at the 2-position of the benzoxazole core. This compound is synthesized via condensation reactions involving 2-aminophenol and substituted cinnamic acid derivatives, as described in studies focusing on antimycobacterial agents . Its structure (Figure 1) combines a planar benzoxazole heterocycle with a conjugated ethenyl linker, enabling π-π interactions and electronic modulation through the 4-methoxy substituent.

Properties

CAS No.

59198-04-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3

InChI Key

TZLFQYKSJWMBLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation of 2-Methylbenzoxazole with 4-Methoxybenzaldehyde

The most widely reported synthesis involves the condensation of 2-methylbenzoxazole with 4-methoxybenzaldehyde under strongly basic conditions. This method exploits the acidity of the methyl group adjacent to the benzoxazole nitrogen, facilitating deprotonation and subsequent aldol-like addition.

Procedure :

  • Reagents : 2-Methylbenzoxazole (6.78 mmol), 4-methoxybenzaldehyde (1.695 mmol), potassium tert-butoxide (1 M in THF), dry THF, and t-BuOH.
  • Conditions : The reaction is conducted at −50°C under argon, with gradual warming to −26°C over 3 hours, followed by 18 hours at ambient temperature.
  • Workup : The mixture is quenched with sodium bicarbonate, extracted with toluene, and purified via column chromatography (hexane/ethyl acetate, 9:1).

Mechanism :

  • Deprotonation of 2-methylbenzoxazole by potassium tert-butoxide generates a resonance-stabilized enolate.
  • Nucleophilic attack on the aldehyde carbonyl forms a β-hydroxy intermediate, which dehydrates to yield the styryl product.

Yield : 60–75%.

Advantages : High regioselectivity for the E-isomer; compatibility with electron-rich aldehydes.
Limitations : Requires cryogenic conditions and inert atmosphere; sensitive to moisture.

Palladium-Catalyzed Aminocarbonylation

An alternative route employs palladium-catalyzed aminocarbonylation of 2-aminophenol with 4-methoxystyryl derivatives. This method is advantageous for introducing functionalized styryl groups.

Procedure :

  • Reagents : 2-Aminophenol, 4-methoxystyrene, Pd(OAc)₂, CO gas, and a phosphine ligand.
  • Conditions : Conducted in DMF at 80–100°C under 10–20 bar CO pressure for 12–24 hours.
  • Workup : Filtration through Celite, solvent evaporation, and recrystallization from ethanol.

Mechanism :

  • Oxidative addition of Pd(0) to the styryl halide forms a Pd(II) intermediate.
  • CO insertion generates an acylpalladium complex, which undergoes reductive elimination with 2-aminophenol to form the benzoxazole ring.

Yield : 50–65%.

Advantages : Tolerates electron-withdrawing substituents; scalable under high-pressure conditions.
Limitations : Requires specialized equipment for CO handling; moderate yields.

Brønsted Acid Ionic Liquid (BAIL)-Mediated Cyclization

Green chemistry approaches utilize BAIL catalysts to facilitate cyclization between o-aminophenol and 4-methoxycinnamaldehyde.

Procedure :

  • Reagents : o-Aminophenol, 4-methoxycinnamaldehyde, BAIL gel (e.g., [BsAIm][OTf]/SCF).
  • Conditions : Heating at 130°C for 1–2 hours under solvent-free conditions.
  • Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography.

Mechanism :

  • BAILs act as dual acid catalysts, protonating the aldehyde to enhance electrophilicity.
  • Sequential Schiff base formation and cyclodehydration yield the benzoxazole.

Yield : 70–85%.

Advantages : Solvent-free; recyclable catalyst; excellent atom economy.
Limitations : Limited substrate scope for sterically hindered aldehydes.

Triflic Anhydride-Promoted Cascade Reaction

A novel method employs triflic anhydride (Tf₂O) to activate tertiary amides for coupling with 2-aminophenol.

Procedure :

  • Reagents : Tertiary amide (e.g., N-(4-methoxyphenyl)acetamide), 2-aminophenol, Tf₂O, 2-fluoropyridine.
  • Conditions : Stirring in dichloromethane at 0°C to room temperature for 6–12 hours.
  • Workup : Aqueous workup with NaHCO₃, extraction, and flash chromatography.

Mechanism :

  • Tf₂O activates the amide carbonyl, forming an electrophilic imidoyl triflate.
  • Nucleophilic attack by 2-aminophenol followed by cyclization and elimination yields the product.

Yield : 55–70%.

Advantages : Broad substrate scope; avoids metal catalysts.
Limitations : Sensitive to overactivation; requires stoichiometric Tf₂O.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield (%) Temperature (°C) Key Advantages Limitations
Base-Catalyzed Condensation KOtBu 60–75 −50 to 25 High E-selectivity Cryogenic conditions
Palladium-Catalyzed Pd(OAc)₂/CO 50–65 80–100 Functional group tolerance High-pressure CO required
BAIL-Mediated [BsAIm][OTf]/SCF 70–85 130 Solvent-free, recyclable Limited to activated aldehydes
Triflic Anhydride Tf₂O 55–70 0–25 Metal-free, broad scope Stoichiometric Tf₂O, moisture-sensitive

Mechanistic Insights and Optimization Strategies

Stereoselectivity in Styryl Formation

The E-isomer predominates in all methods due to thermodynamic stabilization via conjugation between the benzoxazole and 4-methoxyphenyl groups. Kinetic control under basic conditions further favors the trans configuration.

Catalyst Design in BAIL Systems

BAILs with strong sulfonic acid groups (e.g., −SO₃H) enhance reaction rates by stabilizing zwitterionic intermediates during cyclization. Immobilization on silica-coated ferrite (SCF) improves recovery and reuse without significant activity loss.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) improve yields in Pd-catalyzed reactions by stabilizing charged intermediates. Conversely, BAIL-mediated reactions achieve higher efficiency under solvent-free conditions due to reduced mass transfer limitations.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzoxazole ring undergoes electrophilic substitution at the C-2 position, the most reactive site due to electron density from the oxazole nitrogen . Key reactions include:

  • Nitration : Directed by the oxazole ring’s electron-withdrawing effect, nitration occurs at the para position of the methoxyphenyl group. Experimental conditions (HNO₃/H₂SO₄, 0°C) yield nitro derivatives with retained ethenyl linkage.

  • Sulfonation : Reaction with fuming H₂SO₄ introduces sulfonic acid groups at the benzoxazole C-5 position .

Oxidation and Reduction Reactions

The ethenyl (–CH=CH–) bridge and methoxy group are key sites for redox transformations:

Oxidation

  • Ethenyl to Carbonyl : Treatment with KMnO₄ in acidic conditions oxidizes the ethenyl group to a ketone, forming 2-(4-methoxybenzoyl)benzoxazole.

  • Demethylation : Reaction with BBr₃ cleaves the methoxy group to a hydroxyl group, yielding 2-[2-(4-hydroxyphenyl)ethenyl]-1,3-benzoxazole .

Reduction

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl bond to an ethyl group, producing 2-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazole.

Cross-Coupling Reactions

The ethenyl bridge participates in palladium-catalyzed couplings:

Reaction Type Conditions Product Yield Source
Heck Coupling Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C2-[2-(4-Methoxyphenyl)-4-aryl-ethenyl]benzoxazole78–85%
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, Dioxane, 80°CBiaryl-substituted benzoxazole derivatives70–92%

Cycloaddition and Rearrangement

  • [4+2] Cycloaddition : The ethenyl group reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form six-membered ring adducts .

  • Smiles Rearrangement : Reaction with 4-bromobenzylamine in DMF at 70°C induces a Smiles rearrangement, forming N-(4-bromobenzyl)benzo[d]oxazol-2-amine (22 ) .

Functional Group Interconversion

The methoxy group undergoes nucleophilic substitution:

  • Demethylation : As noted earlier, BBr₃ converts –OCH₃ to –OH .

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I, K₂CO₃) modifies the hydroxyl group post-demethylation .

Photochemical Reactions

UV irradiation induces EZ isomerization of the ethenyl group, confirmed by NMR spectral changes . This property is exploited in photoswitchable molecular devices.

Complexation with Metals

The benzoxazole nitrogen and ethenyl π-system coordinate transition metals:

  • Pd(II) Complexes : Forms stable complexes with PdCl₂, used in catalytic applications .

  • Cu(I) Coordination : Binds Cu(I) via the benzoxazole ring, enhancing luminescent properties .

Table 1: Oxidation Reactions

Reagent Product Conditions Yield
KMnO₄/H⁺2-(4-Methoxybenzoyl)benzoxazole0°C, 2 h68%
BBr₃2-[2-(4-Hydroxyphenyl)ethenyl]benzoxazoleCH₂Cl₂, rt, 6 h83%

Table 2: Cross-Coupling Reactions

Substrate Coupling Partner Catalyst Yield
4-BromostyreneBenzoxazole derivativePd(OAc)₂85%
Phenylboronic acidBenzoxazole derivativePd(PPh₃)₄92%

Scientific Research Applications

Chemistry: Benzoxazole derivatives are widely used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the development of new materials and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, benzoxazole derivatives exhibit a broad spectrum of biological activities. They have been studied for their antimicrobial, antifungal, anticancer, anti-inflammatory, and antimycobacterial properties . For instance, 2-[2-(4-methoxyphenyl)ethenyl]-benzoxazole has shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains .

Industry: Benzoxazole derivatives are used in the production of dyes, optical brighteners, and other functional materials. Their unique chemical properties make them valuable in various industrial applications .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₆H₁₃NO₂
  • Molecular Weight : 251.28 g/mol
  • Biological Activity : Demonstrates potent antimycobacterial activity against Mycobacterium tuberculosis, M. kansasii, and M. avium, with MIC values ranging from 1.56–6.25 µg/mL .
  • Mechanistic Role: Inhibits photosynthetic electron transport (PET) in spinach chloroplasts by targeting the donor side of photosystem II .

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of Compound 3 are critically influenced by substituents on the ethenyl group. Below is a comparative analysis with key analogues (Table 1), emphasizing structure-activity relationships (SAR).

Table 1: Comparative Data for Benzoxazole Derivatives

Compound Substituent (R) MIC (µg/mL) M. tuberculosis MIC (µg/mL) M. avium MIC (µg/mL) M. kansasii PET Inhibition (IC₅₀, µM)
Compound 3 4-Methoxyphenyl 1.56–3.12 3.12–6.25 1.56–3.12 22.5
Compound 4 4-(Methylsulfanyl)phenyl 3.12–6.25 6.25–12.5 3.12–6.25 25.8
Compound 8 2,3-Dihydrobenzofuran-5-yl 1.56–3.12 3.12–6.25 1.56–3.12 20.1
Isoniazid (Standard) - 0.05–0.1 12.5–25 6.25–12.5 N/A

Substituent Effects on Antimycobacterial Activity

  • 4-Methoxyphenyl (Compound 3) : The methoxy group enhances lipophilicity (predicted logP ≈ 3.5) and electron-donating effects, improving membrane permeability and target binding. Compound 3 shows superior activity against M. avium and M. kansasii compared to isoniazid, with MIC values 4–8× lower .
  • 4-(Methylsulfanyl)phenyl (Compound 4) : The methylsulfanyl group increases hydrophobicity (logP ≈ 4.2) but reduces electronic conjugation, leading to slightly lower potency than Compound 3. However, it remains more active than isoniazid against M. avium .
  • 2,3-Dihydrobenzofuran-5-yl (Compound 8) : This cyclic analogue of 4-methoxyphenyl introduces rigidity, improving binding to mycobacterial targets. Its activity profile mirrors Compound 3, suggesting isosteric equivalence between the methoxy and dihydrobenzofuran groups .

Comparison with Fluorescent Benzoxazole Derivatives

These compounds function as pH- and metal-sensitive fluorescent probes, highlighting the tunability of benzoxazole’s electronic properties through substitution .

Biological Activity

Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole has emerged as a compound of interest due to its potential in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole is C16_{16}H13_{13}NO. The compound features a methoxy group attached to a phenyl ring, linked via an ethenyl bridge to a benzoxazole moiety. This unique structure plays a crucial role in its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Research indicates that 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole exhibits notable anticancer properties. In vitro studies have demonstrated its antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231). The compound's mechanism of action appears to involve:

  • Induction of Apoptosis : Evidence suggests that this compound induces apoptosis in cancer cells by disturbing mitochondrial membrane potential and activating caspases.
  • Enzyme Inhibition : It may inhibit specific enzymes crucial for cancer cell proliferation and survival .
  • DNA Interaction : The compound can interact with DNA or proteins, disrupting their normal functions and leading to cell death.

Antimicrobial Activity

The antimicrobial potential of this benzoxazole derivative has also been extensively studied. It has shown effectiveness against several mycobacterial strains, including Mycobacterium tuberculosis, M. kansasii, and M. avium. Notably, it demonstrated superior activity against M. avium and M. kansasii compared to the standard drug isoniazid .

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms include:

  • Inhibition of Essential Bacterial Enzymes : The compound inhibits enzymes such as hyaluronan lyase and isocitrate lyase, which are vital for bacterial metabolism .
  • Inhibition of Photosynthetic Electron Transport (PET) : It has been shown to inhibit PET in chloroplasts, indicating a potential herbicidal application .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the benzoxazole structure can significantly influence its biological activity. For instance:

  • The presence of methoxy groups enhances anticancer activity.
  • Substituents at specific positions on the benzene ring can improve antimicrobial efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzoxazole derivatives:

  • Anticancer Studies : A study reported that certain derivatives exhibited IC50_{50} values comparable to established chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Efficacy : Research indicated that specific benzoxazole derivatives showed MIC values comparable to those of standard antibiotics like ofloxacin and fluconazole .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could serve as structural bioisosteres for nucleotides, facilitating interactions with biological macromolecules .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against M. tuberculosis, M. kansasii, M. avium
Enzyme InhibitionInhibits hyaluronan lyase and isocitrate lyase
PET InhibitionInhibits photosynthetic electron transport

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